7-methyl-N-(2-methylbenzyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
Description
5-METHANESULFONYL-7-METHYL-N-[(2-METHYLPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of methanesulfonyl and methyl groups, along with a carboxamide functional group, contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C20H24N2O4S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
7-methyl-N-[(2-methylphenyl)methyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C20H24N2O4S/c1-14-8-9-18-17(12-14)22(27(3,24)25)11-10-19(26-18)20(23)21-13-16-7-5-4-6-15(16)2/h4-9,12,19H,10-11,13H2,1-3H3,(H,21,23) |
InChI Key |
ZCRZXCSJRKOQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NCC3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-7-METHYL-N-[(2-METHYLPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the carboxamide group through amidation reactions under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-METHANESULFONYL-7-METHYL-N-[(2-METHYLPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the oxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazepine derivatives.
Scientific Research Applications
5-METHANESULFONYL-7-METHYL-N-[(2-METHYLPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-METHANESULFONYL-7-METHYL-N-[(2-METHYLPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the methanesulfonyl and carboxamide groups allows for specific interactions with target proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazepine Derivatives: Compounds with similar benzoxazepine cores but different substituents.
Methanesulfonyl Derivatives: Compounds with methanesulfonyl groups attached to different core structures.
Carboxamide Derivatives: Compounds with carboxamide groups attached to various core structures.
Uniqueness
5-METHANESULFONYL-7-METHYL-N-[(2-METHYLPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to the combination of its benzoxazepine core with methanesulfonyl, methyl, and carboxamide groups. This unique combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
